molecular formula C13H20BrNO B12546541 3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide CAS No. 143620-23-9

3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide

Cat. No.: B12546541
CAS No.: 143620-23-9
M. Wt: 286.21 g/mol
InChI Key: HMFPXIJLZIVPCF-UHFFFAOYSA-N
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Description

3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide is a compound belonging to the class of hydrogenated benzazepines. Benzazepines are heterocyclic compounds that have shown significant biological activity and potential therapeutic applications

Preparation Methods

The synthesis of 3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide involves several steps. One common method starts with the commercially available 3-phenylpropan-1-amine. This compound undergoes acylation with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine ring

Chemical Reactions Analysis

3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide involves its interaction with specific molecular targets and pathways. Benzazepine derivatives are known to interact with various receptors and enzymes in the body, leading to their therapeutic effects. For example, some benzazepines act as sodium channel blockers or inhibitors of squalene synthase, which can be beneficial in treating hyperlipidemia .

Properties

CAS No.

143620-23-9

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

3-propyl-1,2,4,5-tetrahydro-3-benzazepin-6-ol;hydrobromide

InChI

InChI=1S/C13H19NO.BrH/c1-2-8-14-9-6-11-4-3-5-13(15)12(11)7-10-14;/h3-5,15H,2,6-10H2,1H3;1H

InChI Key

HMFPXIJLZIVPCF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(CC1)C(=CC=C2)O.Br

Origin of Product

United States

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